molecular formula C20H25Cl2N5O B2645024 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine CAS No. 1396748-60-9

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine

Katalognummer: B2645024
CAS-Nummer: 1396748-60-9
Molekulargewicht: 422.35
InChI-Schlüssel: ZJVTUOOGNXPHBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine is a synthetic piperazine derivative characterized by two distinct structural motifs:

  • A 1,2,4-triazole ring substituted with a cyclohexyl group at the 4-position, linked to the piperazine core via a methylene bridge.
  • A 3,4-dichlorobenzoyl group attached to the piperazine nitrogen.

Piperazine derivatives are widely studied for their diverse activities, including antihistaminic, anti-inflammatory, and receptor-binding properties . The 3,4-dichlorobenzoyl moiety is a common pharmacophore in enzyme inhibitors and receptor antagonists, likely contributing to enhanced binding affinity through hydrophobic and halogen-bonding interactions .

Eigenschaften

IUPAC Name

[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25Cl2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h6-7,12,14,16H,1-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVTUOOGNXPHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperazine ring and the dichlorobenzoyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The dichlorobenzoyl group can contribute to the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related piperazine derivatives.

Structural Analogues with Triazole-Piperazine Frameworks

Compound Name Substituents Key Differences Biological Relevance Reference
1-[(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine Cyclopentyl instead of cyclohexyl on triazole Reduced steric bulk and lipophilicity Unreported in literature; structural simplification may alter pharmacokinetics
1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine Pyrrole-2-carbonyl instead of dichlorobenzoyl Loss of halogen substituents; potential for π-π stacking Unreported activity; substituent variation may shift target selectivity

Key Insight: The cyclohexyl group in the target compound likely enhances metabolic stability compared to smaller substituents (e.g., cyclopentyl), while the dichlorobenzoyl group provides stronger hydrophobic interactions than non-halogenated acyl groups .

Piperazine Derivatives with 3,4-Dichlorobenzoyl Groups

Compound Name Core Structure Activity Potency/IC₅₀ Reference
GA-12 to GA-18 (e.g., GA-12: N-(Furan-2-yl-methyl)-1-(3,4-dichlorobenzoyl)-piperazine) Piperazine with 3,4-dichlorobenzoyl and variable tails SARS-CoV-2 Mpro inhibition MIC values: 1.56–12.5 µg/mL
1-(3,4-Dichlorophenyl)piperazine hydrochloride Simple dichlorophenyl-piperazine Anti-inflammatory (rat paw edema) Chronic edema reduction: ~40% at 50 mg/kg
1-(2-Chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine Dichlorobenzoyl-piperazine with chloroacetyl group Intermediate in synthesis Yield: 37–67%

Key Insight : The dichlorobenzoyl group in the target compound aligns with high-affinity inhibitors (e.g., GA-12 series) targeting viral proteases or inflammatory pathways. However, the addition of the triazole-methyl group may introduce steric constraints that require optimization for target engagement .

Anti-Inflammatory and Receptor-Binding Piperazines

Compound Name Substituents Activity Efficacy Reference
Cyclizine (1-benzhydryl-4-methyl-piperazine) Benzhydryl and methyl groups H1 antihistamine, anti-inflammatory Acute edema inhibition: ~50% at 25 mg/kg
1-(3,4-Dichlorophenyl)-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine (Cycl-2) Dichlorophenyl and bulky aryl groups Chronic anti-inflammatory Edema reduction: ~60% at 25 mg/kg
1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Methoxyphenyl and nitrobenzyl groups Dopamine D2 receptor binding High affinity (Kᵢ < 100 nM)

Key Insight : The target compound’s dichlorobenzoyl group mirrors the anti-inflammatory dichlorophenyl moiety in Cycl-2, but its triazole-methyl substituent may reduce bioavailability compared to less polar analogues .

Biologische Aktivität

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine is a synthetic compound that incorporates several pharmacologically relevant structural motifs. The presence of a piperazine core and a triazole moiety suggests potential biological activities, including antifungal and antibacterial properties. This article explores the biological activity of this compound based on diverse research findings.

Structural Features

The compound's structure includes:

  • Piperazine Core : Known for enhancing solubility and bioavailability.
  • Triazole Moiety : Associated with antifungal and antibacterial activities.
  • Dichlorobenzoyl Group : Potentially increases lipophilicity and receptor binding affinity.

Biological Activity Overview

The biological activities of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine can be summarized as follows:

Activity Type Mechanism/Effect References
AntifungalInhibits fungal cell growth via triazole interaction
AntibacterialDisrupts bacterial cell wall synthesis
Enzyme InhibitionPotential inhibition of acetylcholinesterase
Cancer Cell Growth InhibitionInduces apoptosis in cancer cells

Antifungal Activity

Research indicates that compounds with triazole rings exhibit significant antifungal properties. For example, the compound shows efficacy against various fungal strains, likely due to its ability to inhibit fungal ergosterol synthesis. In vitro studies have demonstrated a notable reduction in fungal growth at specific concentrations.

Antibacterial Activity

The antibacterial activity of the compound has been evaluated against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with cell wall biosynthesis and protein synthesis pathways. Studies report IC50 values indicating strong antibacterial effects comparable to established antibiotics.

Enzyme Inhibition

The compound has been tested for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and urea metabolism, respectively. The inhibition of AChE can have implications for neurodegenerative diseases like Alzheimer's.

Cancer Research

In cancer studies, the compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it induced apoptosis in colon carcinoma (HCT-116) cells with an IC50 value of 6.2 μM. Mechanistic studies revealed that it activates caspases involved in the apoptotic pathway, leading to increased Bax/Bcl-2 ratios in treated cells .

Case Studies

  • Antifungal Efficacy : A study evaluated the compound against Candida albicans and reported a significant reduction in fungal load at concentrations as low as 10 µg/mL.
  • Antibacterial Screening : In a comparative study with standard antibiotics, the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 0.5 µg/mL.
  • Cancer Cell Line Evaluation : The compound was tested against multiple cancer cell lines including breast and colon cancer cells, demonstrating selective cytotoxicity with minimal effects on normal cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.